[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide
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Overview
Description
[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide is an organic compound characterized by the presence of a fluorophenyl group attached to a prop-1-enylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide typically involves the use of fluorophenyl derivatives and appropriate reagents to form the desired enylidene structure. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorophenyl derivatives .
Scientific Research Applications
[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one:
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine: Another fluorophenyl derivative with distinct biological activities.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with unique chemical properties.
Uniqueness
[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide is unique due to its specific enylidene structure and the presence of a fluorophenyl group.
Properties
Molecular Formula |
C9H5FNO- |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-3-oxoprop-1-enylidene]azanide |
InChI |
InChI=1S/C9H5FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6H/q-1 |
InChI Key |
ZXJAUQNMPLJOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C=[N-])C=O)F |
Origin of Product |
United States |
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